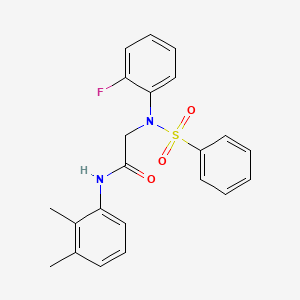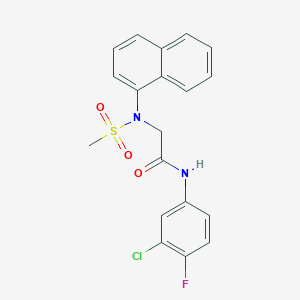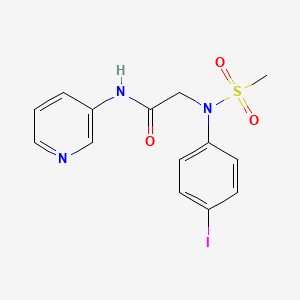
N~1~-(2,3-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2,3-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-10, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a critical role in regulating cellular processes such as cell proliferation, survival, and differentiation.
作用機序
N~1~-(2,3-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of protein kinase CK2, an enzyme that plays a critical role in regulating cellular processes such as cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2 activity, this compound can disrupt the signaling pathways that promote cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, this compound has been shown to reduce the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and induce cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties.
実験室実験の利点と制限
One of the advantages of N~1~-(2,3-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its specificity for CK2. Unlike other protein kinase inhibitors that can target multiple kinases, this compound specifically targets CK2, reducing the risk of off-target effects. However, this compound has some limitations in lab experiments. It has a low solubility in water, which can make it difficult to administer in cell culture experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
N~1~-(2,3-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. One of the future directions for this compound is to develop more potent and selective inhibitors of CK2. Additionally, this compound could be combined with other cancer therapies to enhance their efficacy. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer therapy. Its specificity for CK2 and ability to induce apoptosis make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, the future directions for this compound are exciting and could lead to the development of new cancer therapies.
科学的研究の応用
N~1~-(2,3-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-9-8-13-20(17(16)2)24-22(26)15-25(21-14-7-6-12-19(21)23)29(27,28)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBMSKOGVCWVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-furylmethyl)-8,9-diphenyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3544130.png)
![3-(3-phenylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3544134.png)
![4-nitrophenyl 4-[(diethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B3544146.png)
![2-methoxy-2-oxoethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3544152.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3544153.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3544160.png)

![2-(4-cyclohexylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3544177.png)


![N-benzyl-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3544205.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544231.png)
![N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3544239.png)